1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) is a chiral compound derived from binaphthalene. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the binaphthalene moiety imparts chirality, making it useful in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) typically involves the reaction of ®-1,1’-binaphthalene-2,2’-diol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of chiral materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of ®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Binaphthalene-2,2’-diol: A precursor to the compound, used in similar applications.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral binaphthalene derivative used in asymmetric catalysis.
®-1,1’-Binaphthalene-2,2’-diamine: Used in enantioselective synthesis and as a chiral ligand
Uniqueness
®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry .
Properties
Molecular Formula |
C26H24N2O2S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
O-[1-[2-(dimethylcarbamothioyloxy)naphthalen-1-yl]naphthalen-2-yl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C26H24N2O2S2/c1-27(2)25(31)29-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)30-26(32)28(3)4/h5-16H,1-4H3 |
InChI Key |
FDLOYPFCRZKQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.